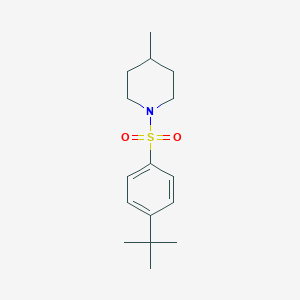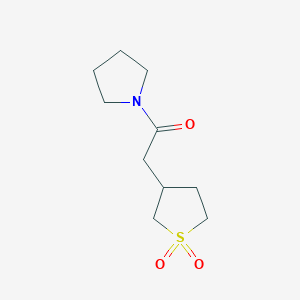
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that has attracted scientific interest due to its potential therapeutic applications. This compound is also known as EPP, and it has been synthesized using different methods. In
作用機序
The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine can induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to have low toxicity and good biocompatibility. Additionally, 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine has been shown to have good cell permeability, which makes it a promising candidate for drug delivery applications.
実験室実験の利点と制限
The advantages of using 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine in lab experiments include its low toxicity, good biocompatibility, and good cell permeability. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to improve the solubility of this compound in water, which could make it more useful in aqueous environments. Finally, more studies are needed to fully understand the mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine.
合成法
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine can be synthesized using different methods. One of the most common methods involves the condensation of 4-ethylbenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine. Other methods that have been used to synthesize this compound include the reaction of 2,3-diaminopyridine with 4-ethylbenzaldehyde and the reaction of 4-ethylbenzaldehyde with 2-cyanopyridine in the presence of ammonium acetate.
科学的研究の応用
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential therapeutic applications. Studies have shown that this compound has anticancer properties, and it can induce apoptosis in cancer cells. It has also been shown to have antifungal and antibacterial properties. Additionally, 2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C19H18N2/c1-2-13-9-11-15(12-10-13)19-20-16-7-3-5-14-6-4-8-17(21-19)18(14)16/h3-12,19-21H,2H2,1H3 |
InChIキー |
RHLVJGLNYFNOLK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
正規SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)





![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)